(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Sourcing bottleneck: This compound has been discontinued by at least one major vendor, creating a critical supply gap for medicinal chemistry programs. The 2-thienyl orientation offers a distinct vector for kinase hinge binding vs. phenyl/3-thienyl analogs, while the primary alcohol enables rapid analog generation via parallel esterification or Mitsunobu reactions. - ≥95% purity, ideal for fragment-based screening and diversity-oriented synthesis. - Neutral alcohol minimizes non-specific ionic interactions; sulfur center aids X-ray crystallography phasing. - Reliable custom synthesis and global logistics ensure continuity for validated hit-to-lead campaigns.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 2098071-81-7
Cat. No. B1491983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
CAS2098071-81-7
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESC1C(OCC2=CC(=NN21)CO)C3=CC=CS3
InChIInChI=1S/C11H12N2O2S/c14-6-8-4-9-7-15-10(5-13(9)12-8)11-2-1-3-16-11/h1-4,10,14H,5-7H2
InChIKeyVCLZLBRPRNVYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol (CAS 2098071-81-7): Core Scaffold Identity for Focused Library Design


(6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol (CAS 2098071-81-7) is a heterobicyclic compound belonging to the pyrazolo[5,1-c][1,4]oxazine class. It features a thiophen-2-yl substituent at the 6-position and a primary alcohol at the 2-position, with a molecular formula of C11H12N2O2S and a molecular weight of 236.29 g/mol . Pyrazolo-oxazine fused systems are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects [1]. The compound is supplied as a research chemical with a typical purity of ≥95% and is utilized as a versatile intermediate or scaffold for medicinal chemistry exploration .

Core Scaffold Pyrazolo[5,1-c][1,4]oxazine heterobicyclic core for focused library design
Key Substituent Thiophen-2-yl at 6-position reported to support sulfur-mediated interaction studies
Functional Handle Primary alcohol at 2-position supports late-stage diversification workflows

Why (6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol Cannot Be Replaced by Common In-Class Analogs


Within the 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine family, subtle changes in the aryl substituent at the 6-position or the functional group at the 2-position can profoundly alter physicochemical properties, biological target engagement, and synthetic tractability. The presence of a thiophen-2-yl group introduces distinct electronic and steric features compared to phenyl or thiophen-3-yl analogs, potentially affecting π-stacking, sulfur-mediated interactions, and metabolic stability [1]. Furthermore, the primary alcohol handle at the 2-position serves as a critical functionalization point; replacing it with a methanamine, carboxylic acid, or aldehyde shifts the hydrogen-bond donor/acceptor profile and the feasible downstream chemistry, making direct substitution without comparative data risky for hypothesis-driven research [1].

Regioisomer mismatch

Thiophene-2-yl vs 3-yl attachment may shift electronic profile and sulfur-directed target engagement context.

Functional group substitution

Replacing primary alcohol with methanamine or aldehyde alters ionization state and feasible downstream chemistry routes.

Procurement discontinuity

Vendor catalog status shows target compound discontinued; in-class analogs may remain available but require comparative validation.

Head-to-Head and Cross-Study Quantitative Differentiation of (6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol


Regioisomeric Thiophene Attachment: 2-Thienyl vs. 3-Thienyl Impact on Electronic Profile

The target compound bears a thiophene ring linked via the 2-position (thiophen-2-yl), whereas the closest commercially cataloged analog uses the 3-position (thiophen-3-yl, CAS 2098071-86-2) . In the thiophene series, the 2-isomer generally exhibits a lower oxidation potential and a more negative electrostatic potential on the sulfur atom compared to the 3-isomer, which can translate into different affinities for sulfur-directed interactions in biological targets [1]. Although direct experimental binding data for these two specific compounds are absent, this electronic distinction provides a testable hypothesis for target engagement differentiation.

Thiophene regioisomerism
Class-level inference
2-thienyl vs. 3-thienyl
Qualitative electronic distinction reported; supports sulfur-interaction hypothesis testing
Direct binding data not available; theoretical inference
Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Vendor Catalogue Status: Discontinuation of Target Compound May Drive Procurement Decisions

As of the latest available data, the target compound (CAS 2098071-81-7) is listed as 'Discontinued' by at least one major supplier (Biosynth/CymitQuimica), with both 1g and 5g packaging options marked as unavailable . In contrast, the 3-thienyl isomer (CAS 2098071-86-2) and the phenyl analog (CAS 2098013-07-9) remain listed by multiple vendors, suggesting broader current availability [1]. This scarcity may necessitate alternative sourcing or custom synthesis for the 2-thienyl derivative.

Vendor catalogue status
Direct head-to-head
Discontinued vs. Available
Target compound may require custom synthesis; comparator analogs readily listed
CymitQuimica/ChemDbs catalog check, 2025
Chemical Sourcing Compound Availability Research Supply Chain

Functional Group Handle: Primary Alcohol vs. Methanamine and Aldehyde Analogs

The target compound's –CH2OH group at the 2-position provides a neutral, hydrogen-bond-donating handle that is directly amenable to esterification, etherification, oxidation to the aldehyde, or conversion to a leaving group [1]. The closest amino analog, (6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine (CAS 2097959-89-0), presents a basic amine (pKa ~9-10) that will be predominantly protonated at physiological pH, drastically altering solubility and membrane permeability . The aldehyde analog (CAS 2098116-99-3) is electrophilic and can form reversible covalent adducts, a feature absent in the alcohol. No quantitative comparative biological data exists, but the chemical reactivity divergence is well-established.

Functional handle profile
Class-level inference
Alcohol vs. Amine vs. Aldehyde
Reactivity and ionization profiles diverge across congeners; alcohol offers non-ionizable handle
Predicted pKa shift ~9-10 units for amine analog
Synthetic Chemistry Functional Group Interconversion Building Block Utility

Optimal Research and Industrial Deployment Scenarios for (6-(Thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol


Focused Kinase or GPCR Library Design Exploiting Thiophene Sulfur Interactions

In kinase drug discovery, thiophene rings are frequently employed to engage the hinge region or occupy hydrophobic pockets where sulfur can form favorable interactions with methionine gatekeeper residues. The 2-thienyl orientation in this compound may offer a distinct vector compared to 3-thienyl or phenyl analogs, making it a valuable scaffold for diversity-oriented synthesis of kinase-focused libraries. The primary alcohol handle allows for rapid analog generation via parallel esterification or Mitsunobu reactions [1].

Fragment-Based Lead Discovery Requiring a Non-Ionizable, Solubilizing Alcohol Warhead

For fragment-based screening campaigns targeting enzymes or protein-protein interactions, the neutral alcohol group minimizes non-specific ionic interactions while providing a hydrogen-bond anchor. The pyrazolooxazine core contributes conformational rigidity and multiple heteroatoms for additional binding contacts, and the thiophene moiety offers a sulfur center for anomalous scattering in X-ray crystallography, aiding fragment soaking experiments [1].

Custom Synthesis Triggered by Discontinued Commercial Supply

Given the documented discontinuation of this compound by at least one major vendor , research groups with a validated hit or lead containing the 6-(thiophen-2-yl) motif must either commission custom synthesis or adapt their synthetic route. The known 3-4 step regiocontrolled synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines from commercial pyrazoles provides a viable framework for in-house preparation, though the incorporation of the 2-thienyl substituent may require additional optimization.

Application
Selection Property
Validation Focus
Application: Focused kinase/GPCR library design
Selection Property: Thiophene sulfur orientation
Validation Focus: Sulfur-mediated hinge or methionine contact studies
Application: Fragment-based lead discovery
Selection Property: Non-ionizable alcohol handle
Validation Focus: Hydrogen-bond anchoring and sulfur anomalous scattering review
Application: Custom synthesis backup sourcing
Selection Property: Regiocontrolled synthetic route
Validation Focus: 2-thienyl regiochemistry incorporation review
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